molecular formula C8H10ClNO2 B1413245 (6-Chloro-5-ethoxypyridin-2-yl)-methanol CAS No. 2169607-03-6

(6-Chloro-5-ethoxypyridin-2-yl)-methanol

Cat. No. B1413245
CAS RN: 2169607-03-6
M. Wt: 187.62 g/mol
InChI Key: PWGRTCKQYNPCKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis for “(6-Chloro-5-ethoxypyridin-2-yl)-methanol” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available .

Scientific Research Applications

Ligand Exchange Reactions in Metal Complexes

(Klausmeyer, Adrian, Khan, & Reibenspies, 2003) explored the ligand substitution reactions in metal complexes, highlighting the interaction of alcohols with metal carbonyl centers. This research underscores the potential of (6-Chloro-5-ethoxypyridin-2-yl)-methanol in forming structurally unique metal-organic frameworks and complexes.

Crystal Structure and Chemical Synthesis

In the study by (Percino, Chapela, & Rodríguez-Barbarín, 2005), the synthesis and crystal structure of compounds related to this compound were examined. This research contributes to understanding the molecular arrangement and potential applications in material science and pharmaceuticals.

Catalysis and Chemical Transformations

Research by (Ghorbanloo & Alamooti, 2017) demonstrated the use of related compounds in catalysis, particularly in oxidation reactions. This indicates potential applications of this compound in catalytic processes, enhancing reaction efficiencies in organic synthesis.

Surface Chemistry and Adsorption Studies

The work of (Wu, Li, Mullins, & Overbury, 2012) on surface chemistry, particularly in adsorption and desorption studies, can be correlated with the potential use of this compound in probing the nature of surfaces, which is crucial in catalysis and sensor development.

Photoreactive Properties

Research by (Ohkoshi et al., 1992) highlighted photoreactions in related compounds. This suggests potential applications of this compound in photochemistry and materials science, particularly in the development of light-sensitive materials.

Organic Synthesis and Medicinal Chemistry

(Ghelfi et al., 2003) focused on the synthesis of organic compounds, where this compound can be a precursor or intermediate in the synthesis of complex organic molecules, indicating its importance in medicinal chemistry and drug development.

Mechanism of Action

properties

IUPAC Name

(6-chloro-5-ethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-2-12-7-4-3-6(5-11)10-8(7)9/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGRTCKQYNPCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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